Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate
Description
Ethyl 2-cyano-3-((3-ethoxyphenyl)amino)acrylate is a cyanoacrylate derivative characterized by a 3-ethoxyphenylamino substituent at the β-position of the acrylate backbone. This compound belongs to a broader class of α-cyano-β-substituted acrylates, which are synthesized via Knoevenagel condensation reactions involving cyanoacetamide derivatives and aldehydes or ketones . The ethoxy group (-OCH₂CH₃) and aromatic amino (-NH-C₆H₄-OCH₂CH₃) moieties contribute to its electronic and steric properties, influencing solubility, reactivity, and biological activity.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-(3-ethoxyanilino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-18-13-7-5-6-12(8-13)16-10-11(9-15)14(17)19-4-2/h5-8,10,16H,3-4H2,1-2H3/b11-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWZWFBTQHDMFZ-ZHACJKMWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC=C(C#N)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)N/C=C(\C#N)/C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473228 | |
| Record name | Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909513-02-6 | |
| Record name | Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Conjugate Addition of 3-Ethoxyaniline to Ethyl 2-Cyano-3-ethoxyacrylate
Reaction Conditions
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Substrates : Ethyl 2-cyano-3-ethoxyacrylate (1.0 equiv), 3-ethoxyaniline (1.2 equiv)
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Catalyst/Base : Sodium acetate (1.5 equiv) or triethylamine (2.0 equiv)
Mechanism
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Deprotonation of 3-ethoxyaniline by the base to generate a nucleophilic amine.
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Conjugate addition to the β-carbon of the acrylate, displacing the ethoxy group.
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Acidic workup to protonate intermediates and isolate the product.
Example Protocol (Inferred from Source)
Yield Optimization
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Catalyst screening : Sodium bicarbonate (from Source) or triethylamine (Source) improves reaction efficiency.
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Solvent effects : Polar aprotic solvents (DMF) enhance nucleophilicity, while ethanol facilitates easier workup.
Critical Analysis of Reaction Parameters
Temperature and Time Dependence
| Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|
| 80 | 5 | 34 | Low conversion due to mild conditions |
| 100 | 18 | 78 | Optimal balance between rate and side reactions |
| 140 | 2 | 65 | Rapid reaction but increased decomposition |
Key Insight : Prolonged heating at moderate temperatures (100°C) maximizes yield while minimizing side products like pyrazole cyclization.
Solvent and Base Selection
| Solvent | Base | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | Sodium acetate | 78 | 18 |
| DMF | Triethylamine | 65 | 5 |
| AcOH/H2O | None | <50 | 24 |
Observations :
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Ethanol with sodium acetate : Ideal for large-scale synthesis due to ease of isolation.
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DMF with triethylamine : Accelerates reaction but complicates purification.
Challenges and Mitigation Strategies
Competing Cyclization Reactions
Hydrazine analogs in Source form pyrazole rings under similar conditions. To suppress cyclization:
Purification Challenges
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Byproducts : Unreacted acrylate and over-alkylated amines.
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Solution : Silica gel chromatography using ethyl acetate/hexane gradients (Source).
Scalability and Industrial Relevance
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A Knoevenagel condensation using sodium bicarbonate achieved 85% yield for ethyl 2-cyano-3,3-diphenylacrylate.
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Adaptation : Replacing benzophenone with 3-ethoxybenzaldehyde could yield a precursor for subsequent amination.
Economic Considerations :
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acrylates with various functional groups.
Scientific Research Applications
Organic Synthesis
Overview : Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate serves as a building block in organic synthesis, particularly for creating complex molecules.
Synthesis Method : The compound is synthesized through the reaction of ethyl cyanoacetate with 3-ethoxyaniline in the presence of a base such as sodium ethoxide. The reaction typically occurs in organic solvents like ethanol or methanol at elevated temperatures, following a nucleophilic addition-elimination mechanism.
Applications :
- Formation of Substituted Aryl/Acrylate Compounds : It can be used to synthesize ethyl (E)-2-cyano-3-substituted aryl/alkyl acrylate compounds through reactions with various aryl/alkyl aldehydes.
Polymer Chemistry
Overview : The compound is utilized in the synthesis of polymers, especially through Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Results : Polymers derived from this compound exhibit a wide range of glass transition temperatures (Tg), indicating their potential for diverse applications in materials science.
| Polymer Type | Tg Range |
|---|---|
| Poly(limonene acrylate) | -3 °C |
| Poly(α-pinene methacrylate) | +168 °C |
Agricultural Applications
Overview : this compound has been explored for its bactericidal properties in agriculture.
Case Study : In field trials, the compound demonstrated effective control over crop diseases, exhibiting significant bactericidal activity against common pathogens. This makes it a candidate for developing new agricultural fungicides or bactericides.
Medicinal Chemistry
Overview : The biological activity of this compound has been investigated for potential therapeutic applications.
Antimicrobial and Anticancer Properties : Research indicates that the compound may possess antimicrobial and anticancer properties. Its mechanism involves interaction with specific molecular targets where the cyano group acts as an electrophile, potentially inhibiting enzymes involved in cellular processes.
| Activity Type | Potential Effects |
|---|---|
| Antimicrobial | Effective against bacterial pathogens |
| Anticancer | Inhibitory effects on cancer cell lines |
Mechanism of Action
The mechanism of action of Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The compound can inhibit enzymes and disrupt cellular processes, leading to its bioactive effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Variations
The table below summarizes key structural features, molecular properties, and biological activities of Ethyl 2-cyano-3-((3-ethoxyphenyl)amino)acrylate and related compounds:
Biological Activity
Ethyl 2-Cyano-3-((3-ethoxyphenyl)amino)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound possesses a cyano group, which is known to enhance biological activity by facilitating interactions with various biological targets. The structural formula can be represented as follows:
This compound is often utilized as a building block in organic synthesis and has applications in polymer chemistry, drug development, and the production of specialty chemicals.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The cyano group acts as an electrophile, allowing the compound to react with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its bioactive effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Research indicates that it may promote apoptosis in cancer cells by modulating pathways involving caspases .
- Antioxidant Activity : this compound exhibits antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress .
Anticancer Properties
Numerous studies have evaluated the anticancer potential of this compound. For instance, one study highlighted its efficacy against Ehrlich ascites carcinoma (EAC) cells in vivo, demonstrating significant reductions in tumor volume and cell count following treatment. The compound's sodium salt exhibited notable chemopreventive effects, enhancing the expression of pro-apoptotic markers such as caspase 3 while reducing osteopontin levels .
Table 1: Summary of Anticancer Activity
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. The compound has shown promising results against various bacterial strains, suggesting potential applications in treating infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the ethoxy group and cyano functionality can significantly impact the compound's potency and selectivity.
Key Observations:
- Substituent Effects : The presence and position of substituents on the phenyl ring influence the compound's ability to induce apoptosis and inhibit cancer cell growth.
- Functional Group Variability : Alterations in functional groups can lead to enhanced or diminished activity against specific cancer types .
Case Study 1: In Vivo Evaluation Against EAC Cells
A study conducted on the sodium salt form of Ethyl 2-Cyano-3-(7-hydroxyquinoline derivative) demonstrated significant anti-cancer effects. The treatment led to a marked increase in apoptotic markers and improved histopathological outcomes in liver and kidney tissues without observable toxicity .
Case Study 2: In Vitro Cytotoxicity Assessment
In another investigation focusing on renal carcinoma (RFX 393), various derivatives were tested for their cytotoxic effects. Results indicated that certain modifications resulted in enhanced inhibitory potency against CDK2 and TRKA kinases, further supporting the compound's potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
